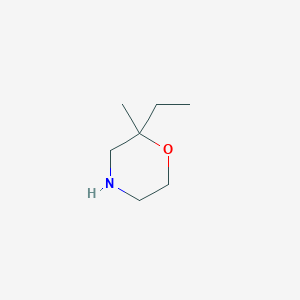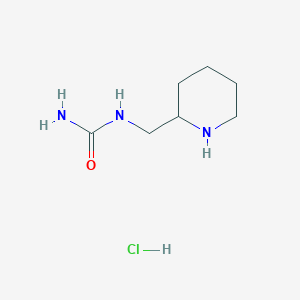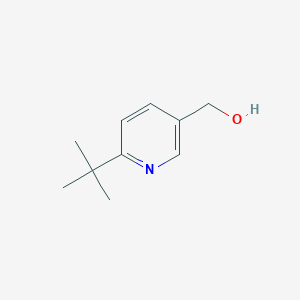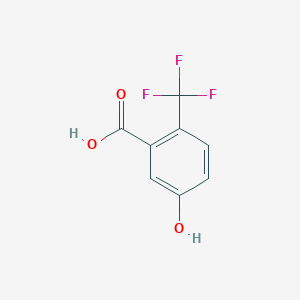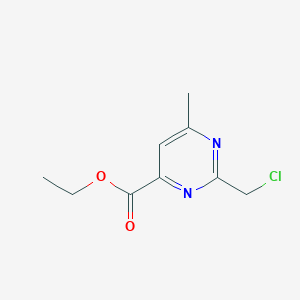
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The “chloromethyl” and “ethyl carboxylate” groups suggest that this compound could be used as an intermediate in organic synthesis .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, it might involve steps similar to the Williamson Ether Synthesis, which is a common method for preparing ethers . This involves an SN2 reaction of an alkoxide ion with an alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrimidine ring substituted with a chloromethyl group and an ethyl carboxylate group . The exact structure would depend on the positions of these substituents on the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like chloromethyl methyl ether are colorless liquids used as alkylating agents . They have specific boiling points, densities, and refractive indices .Wissenschaftliche Forschungsanwendungen
Potential HIV-1 Protease Inhibitor
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate is used in synthesizing compounds with potential as HIV-1 protease inhibitors. A study highlighted the synthesis of a related compound and its application in inhibiting HIV-1 protease, suggesting similar potential for this compound derivatives (Pekparlak et al., 2020).
Reactivity with Ammonia and Primary Amines
This chemical reacts with ammonia and primary amines to form various derivatives, as demonstrated in a study involving related compounds. These reactions could be utilized for the synthesis of new chemical entities with potential applications in medicinal chemistry (Nadzhafova, 2002).
Antimicrobial Activity
Several derivatives of this compound exhibit antimicrobial properties. A study synthesized and evaluated the antimicrobial activity of pyrimidine glycosides, suggesting that modifications of this compound could lead to effective antimicrobial agents (El‐Sayed et al., 2008).
Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical (NLO) properties. In a study, a related compound was synthesized and its NLO properties were evaluated using density functional theory, indicating potential applications in materials science (Pekparlak et al., 2020).
Synthesis of Novel Derivatives
This compound is a versatile precursor for synthesizing a range of novel derivatives. These derivatives have been explored for their potential in various fields like pharmacology and materials science, as shown in multiple studies (Nadzhafova, 2002), (El‐Sayed et al., 2008).
Amplification of Phleomycin
A study explored the use of related compounds in amplifying the effects of phleomycin, an antibiotic, against bacteria like Escherichia coli. This suggests the potential use of this compound derivatives in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-4-6(2)11-8(5-10)12-7/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUMXCNBOXKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3376749.png)
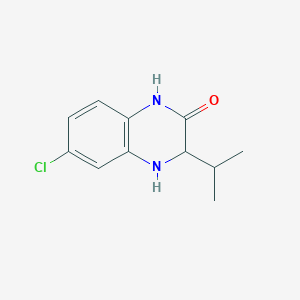
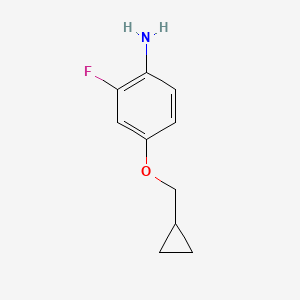
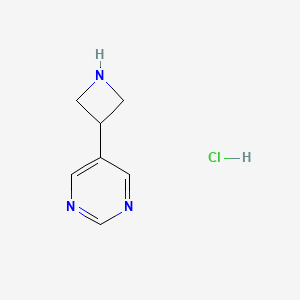
![3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro-](/img/structure/B3376766.png)
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3376767.png)
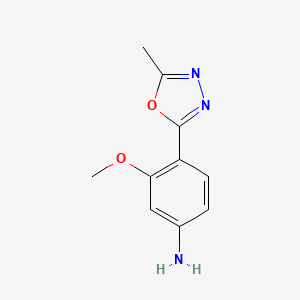
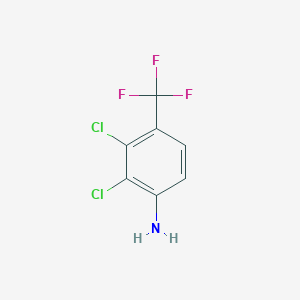
![2-[(2S)-oxolan-2-yl]acetic acid](/img/structure/B3376780.png)
